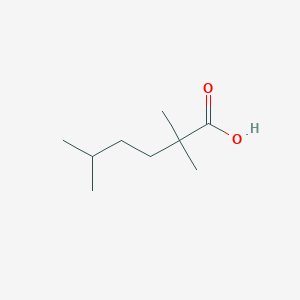

2,2,5-Trimethylhexanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5-trimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROAOSNULRMVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574318 | |

| Record name | 2,2,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27971-09-1 | |

| Record name | 2,2,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,2,5-trimethylhexanoic acid is limited. This guide consolidates available computed data and presents proposed methodologies and predicted properties based on established chemical principles and data from structurally similar compounds.

Introduction

This compound is a branched-chain carboxylic acid with the molecular formula C9H18O2. As a sterically hindered carboxylic acid, its chemical reactivity and physical properties are of interest in various fields, including organic synthesis, materials science, and pharmacology. The bulky α,α-dimethyl substitution is expected to influence its acidity, esterification rates, and biological activity compared to its linear isomers. This document provides a comprehensive overview of its chemical properties, proposed synthetic routes, and predicted analytical data.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 27971-09-1 | PubChem[1] |

| Molecular Formula | C9H18O2 | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)CCC(C)(C)C(=O)O | PubChem[1] |

| InChI Key | BROAOSNULRMVBL-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.9 | PubChem[1] |

| Computed Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Proposed Synthetic Methodologies

Due to the steric hindrance at the α-position, the synthesis of this compound requires specific synthetic strategies. Direct carboxylation of a corresponding Grignard or organolithium reagent can be challenging. A plausible approach involves the use of a protected cyanohydrin or a malonic ester derivative.

A proposed experimental workflow for the synthesis of this compound is outlined below. This method is based on general principles for the synthesis of α,α-disubstituted carboxylic acids.

Detailed Proposed Protocol:

Step 1 & 2: Synthesis of 2,4-dimethyl-2-pentanol A Grignard reagent would be prepared from 1-bromo-3-methylbutane and magnesium turnings in anhydrous diethyl ether. This isoamylmagnesium bromide would then be reacted with acetone in a nucleophilic addition reaction to yield 2,4-dimethyl-2-pentanol after an aqueous workup.

Step 3: Synthesis of 2-bromo-2,4-dimethylpentane The tertiary alcohol, 2,4-dimethyl-2-pentanol, would be converted to the corresponding tertiary bromide, 2-bromo-2,4-dimethylpentane, by reaction with hydrobromic acid.

Step 4 & 5: Synthesis of this compound A new Grignard reagent, tert-amylmagnesium bromide, would be formed from 2-bromo-2,4-dimethylpentane and magnesium in anhydrous diethyl ether. This Grignard reagent would then be carboxylated by pouring it over an excess of crushed dry ice (solid carbon dioxide). Subsequent hydrolysis with an aqueous acid solution would yield the final product, this compound.

Predicted Analytical and Spectroscopic Data

No experimental spectra for this compound are currently available in public databases. The following are predicted spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| -COOH | 10-12 | singlet (broad) | 1H | Carboxylic acid proton |

| -CH- | ~1.5 | multiplet | 1H | C5-H |

| -CH₂- | ~1.3 | triplet | 2H | C4-H₂ |

| -CH₂- | ~1.2 | triplet | 2H | C3-H₂ |

| -C(CH₃)₂ | ~1.2 | singlet | 6H | C2-gem-dimethyl |

| -CH(CH₃)₂ | ~0.9 | doublet | 6H | C5-isopropyl |

| Predicted ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbons | ||

| -COOH | ~180-185 | C1 (Carboxylic acid) |

| -C(CH₃)₂ | ~45-50 | C2 |

| -CH₂- | ~35-40 | C3 |

| -CH₂- | ~30-35 | C4 |

| -CH- | ~25-30 | C5 |

| -C(CH₃)₂ | ~20-25 | C2-gem-dimethyl |

| -CH(CH₃)₂ | ~20-25 | C5-isopropyl |

Infrared (IR) Spectroscopy

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 2500-3300 (broad) | Carboxylic acid |

| C-H stretch | 2850-3000 | Aliphatic |

| C=O stretch | 1700-1725 | Carboxylic acid |

| C-O stretch | 1210-1320 | Carboxylic acid |

| O-H bend | 920-950 | Carboxylic acid |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would be expected to fragment. The molecular ion peak (M⁺) at m/z 158 might be weak or absent due to the branched structure. Common fragmentation patterns would include the loss of the carboxylic acid group and cleavage at the branched positions.

Chemical Reactivity

This compound is expected to exhibit the typical reactivity of a carboxylic acid, although the steric hindrance at the α-position will significantly influence reaction rates.

-

Acidity: It is a weak acid and will react with bases to form carboxylate salts.

-

Esterification: Esterification with alcohols, typically under acidic catalysis, will be slower than for unhindered carboxylic acids. The use of more reactive acylating agents, such as the corresponding acid chloride, may be necessary for efficient ester formation, especially with bulky alcohols.

-

Amide Formation: The formation of amides via direct condensation with amines is expected to be difficult. Activating agents are likely required. The conversion to an acid chloride followed by reaction with an amine would be a more viable route.

-

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol (2,2,5-trimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

Specific toxicity data for this compound is not available. However, as a carboxylic acid, it should be handled with appropriate precautions. It is likely to be irritating to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound represents an interesting synthetic target due to its sterically hindered nature. While experimental data is scarce, its chemical properties and reactivity can be predicted with a reasonable degree of confidence based on established chemical principles. The proposed synthetic and analytical methodologies in this guide provide a foundation for researchers interested in exploring the chemistry and potential applications of this compound. Further experimental investigation is warranted to fully characterize its properties and unlock its potential in various scientific and industrial domains.

References

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid

This technical guide provides a comprehensive overview of 2,2,5-trimethylhexanoic acid, including its chemical identity, physicochemical properties, and context within the broader class of branched-chain fatty acids. Given the limited specific data on this isomer, this guide also incorporates information on the more extensively studied 3,5,5-trimethylhexanoic acid to provide a fuller understanding of the potential applications and synthesis methodologies relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

IUPAC Name: this compound[1]

Molecular Formula: C₉H₁₈O₂[1]

Synonyms and Other Identifiers:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 158.130679813 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Complexity | 136 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

Synthesis and Experimental Protocols

General Synthesis Approach for Trimethylhexanoic Acids

A common industrial synthesis for branched-chain carboxylic acids involves a two-step process: hydroformylation (or the oxo process) followed by oxidation. For an isomer like 3,5,5-trimethylhexanoic acid, the starting material is typically diisobutylene.

Example Experimental Protocol (for 3,5,5-Trimethylhexanoic Acid):

A patented method for the manufacture of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[3]

-

Step 1: Oxidation of 3,5,5-trimethylhexanol.

-

Apparatus: A reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

-

Procedure: Air or molecular oxygen is passed through neat 3,5,5-trimethylhexanol at a temperature between 20°C and 75°C.[3] The reaction is continued until the starting alcohol is consumed, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Catalysis (Optional): To increase the reaction rate, oxidation catalysts such as compounds of cobalt, manganese, or copper can be employed.[3] For instance, manganous acetate (B1210297) can be used as a catalyst when the reaction is performed in a solvent like acetic acid.[3]

-

-

Step 2: Purification.

-

Procedure: The resulting crude 3,5,5-trimethylhexanoic acid is purified by distillation under reduced pressure.[3] If a solvent and catalyst are used, an aqueous workup is necessary. This involves treating the reaction mixture with an aqueous alkali solution, extracting with an organic solvent (like ether) to remove impurities, followed by acidification of the aqueous layer and extraction of the final product.[3]

-

The following diagram illustrates a generalized workflow for the synthesis and purification of a trimethylhexanoic acid.

Applications in Research and Drug Development

Specific applications for this compound are not well-documented. However, its isomer, 3,5,5-trimethylhexanoic acid (also known as isononanoic acid), has a range of industrial and potential pharmaceutical applications. These can serve as a guide for potential areas of investigation for the 2,2,5-isomer.

Established Applications of the 3,5,5-Isomer:

-

Polymers and Coatings: Used as a monomer or modifier to enhance flexibility, thermal stability, and weather resistance in polymers, specialty coatings, and adhesives.[4]

-

Lubricants: A key intermediate in the production of polyol ester-based synthetic lubricants for aviation and refrigeration.

-

Plasticizers: Its esters can be used as plasticizers to improve the durability of materials like PVC.

Potential Pharmaceutical Applications (Primarily for the 3,5,5-Isomer):

-

Drug Delivery Systems: Due to its amphiphilic nature, it has been explored for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

-

Organic Synthesis Intermediate: It serves as a raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[5]

Biological Activity and Signaling Pathways

Direct research into the biological activity and signaling pathway interactions of this compound is limited. However, as a member of the branched-chain fatty acid (BCFA) class, it may share some of the general biological activities observed for other BCFAs.

Branched-chain fatty acids are consumed daily and are known to possess a variety of beneficial bioactivities.[6] Research in cellular and animal models has shown that BCFAs can exhibit anti-inflammatory, lipid-lowering, neuroprotective, and anti-cancer properties.[7] They are involved in numerous biochemical processes and can affect multiple signaling pathways.[7] For instance, studies on BCFAs derived from yak ghee indicated an upregulation of pathways related to lipid metabolism, such as fatty acid degradation.[8]

The potential interactions of BCFAs within a cell are complex. They can be incorporated into cell membranes, act as signaling molecules, or be metabolized for energy. The diagram below conceptualizes the potential biological roles of a generic branched-chain fatty acid.

Conclusion

This compound is a branched-chain fatty acid with defined chemical and physical properties. While specific applications and detailed experimental protocols for this particular isomer are scarce, the broader context of its isomer, 3,5,5-trimethylhexanoic acid, and the general class of BCFAs suggest potential utility in materials science and as a subject for further investigation in drug development and biological systems. This guide provides a foundational understanding for researchers and professionals interested in exploring the properties and potential of this molecule.

References

- 1. This compound | C9H18O2 | CID 15564210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:27971-09-1 | Chemsrc [chemsrc.com]

- 3. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2,5-Trimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 2,2,5-trimethylhexanoic acid. By integrating predicted spectroscopic data with detailed experimental protocols, this document serves as a practical resource for researchers engaged in the analysis of complex organic molecules.

Physicochemical Properties and Structural Information

This compound is a branched-chain carboxylic acid. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 27971-09-1 |

| Canonical SMILES | CC(C)CCC(C)(C)C(=O)O |

| InChI Key | BROAOSNULRMVBL-UHFFFAOYSA-N |

| Topological Polar Surface Area | 37.3 Ų |

Predicted Spectroscopic Data for Structural Verification

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on established principles of organic spectroscopy. These tables offer a benchmark for the verification of experimentally obtained data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Carboxylic acid proton (-COOH ) |

| ~1.6 - 1.7 | Multiplet | 2H | Methylene protons (-CH₂ -C(CH₃)₂) |

| ~1.4 - 1.5 | Multiplet | 2H | Methylene protons (CH(CH₃)₂-CH₂ -) |

| ~1.5 - 1.6 | Multiplet | 1H | Methine proton (-C H(CH₃)₂) |

| ~1.2 | Singlet | 6H | Gem-dimethyl protons (-C(C H₃)₂) |

| ~0.9 | Doublet | 6H | Isopropyl methyl protons (-CH(C H₃)₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~185 | Quaternary | Carboxylic acid carbon (-C OOH) |

| ~45 | Quaternary | Quaternary carbon (-C (CH₃)₂) |

| ~38 | Methylene | Methylene carbon adjacent to quaternary C |

| ~35 | Methylene | Methylene carbon adjacent to isopropyl group |

| ~28 | Methine | Methine carbon of isopropyl group |

| ~25 | Methyl | Gem-dimethyl carbons (-C(C H₃)₂) |

| ~22 | Methyl | Isopropyl methyl carbons (-CH(C H₃)₂) |

Mass Spectrometry (MS)

Predicted Key Fragments in Electron Ionization (EI) Mass Spectrum

| m/z Ratio | Proposed Fragment Ion | Notes |

| 158 | [M]⁺ | Molecular ion peak (may be weak or absent). |

| 141 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 113 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 101 | [M - C₄H₉]⁺ | Cleavage of the isobutyl group. |

| 57 | [C₄H₉]⁺ | Isopropyl cation, often a prominent peak in branched alkanes. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid (dimer) |

| 2960 - 2850 | Strong | C-H stretch | Alkyl groups |

| ~1710 | Strong | C=O stretch | Carboxylic acid (dimer) |

| ~1300 | Medium | C-O stretch | Carboxylic acid |

| ~920 | Broad | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

Experimental Protocols for Structure Elucidation

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15 ppm.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation (Derivatization): [2]

-

To enhance volatility, convert the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). A common method is to use a solution of BF₃ in methanol.

-

Dissolve 1-2 mg of the acid in 1 mL of toluene.

-

Add 2 mL of 14% BF₃-methanol solution.

-

Heat the mixture at 60°C for 30 minutes in a sealed vial.

-

After cooling, add 1 mL of water and 2 mL of hexane (B92381).

-

Vortex the mixture and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the FAME for GC-MS analysis.

GC-MS Analysis:

-

GC Column: Use a polar capillary column (e.g., DB-225ms) for good separation of fatty acid isomers.[2]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, an attenuated total reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

FTIR Analysis:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process and a conceptual representation of the role of branched-chain fatty acids.

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Logical relationship of branched-chain fatty acids in biological systems.[1][4]

References

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethylhexanoic acid is a branched-chain carboxylic acid. As a member of the broader class of branched-chain fatty acids (BCFAs), it is of increasing interest to the scientific community due to the diverse biological activities exhibited by this molecular class. BCFAs are known to play roles in metabolic regulation, inflammation, and cellular signaling.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of the potential biological activities and relevant experimental protocols.

It is important to note that specific experimental data for this compound is limited in the current scientific literature. Therefore, where experimental data is unavailable, information for its structural isomer, 3,5,5-trimethylhexanoic acid, is provided as a close approximation and is clearly indicated.

Core Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 27971-09-1 | [4][5] |

| Molecular Formula | C₉H₁₈O₂ | [4] |

| Molecular Weight | 158.24 g/mol | [4] |

| Canonical SMILES | CC(C)CCC(C)(C)C(=O)O | [4] |

Tabulated Physical and Chemical Data

Quantitative data for the physical and chemical properties of this compound and its isomer are presented in the following tables for clear comparison.

Table 1: Physical Properties

| Property | This compound (Predicted/Computed) | 3,5,5-Trimethylhexanoic acid (Experimental) | Source |

| Melting Point | - | -70 °C | [6] |

| Boiling Point | - | 121 °C (at 10 mmHg) | [6] |

| Density | - | 0.91 g/cm³ | [6] |

| Water Solubility | - | 700 mg/L at 20 °C | [6] |

| pKa | - | 4.80 ± 0.10 (Predicted) | [6] |

| LogP | 2.53 (Predicted) | 3.2 at 25 °C | [5][6] |

Table 2: Spectroscopic Data

Due to the lack of specific experimental spectra for this compound, characteristic spectroscopic features for carboxylic acids are described.

| Spectroscopy | Characteristic Features for Carboxylic Acids | Source |

| ¹H NMR | The carboxylic acid proton (-COOH) typically appears as a broad singlet in the 10-13 ppm region. Protons on the α-carbon are deshielded and appear around 2.0-2.5 ppm. | [7][8] |

| ¹³C NMR | The carbonyl carbon (-C=O) of the carboxylic acid group resonates in the range of 165-185 ppm. | [7][8] |

| Infrared (IR) | A broad O-H stretching band is observed from 2500-3300 cm⁻¹. A sharp C=O stretching band appears between 1680-1725 cm⁻¹. | [7][9] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

-

Deprotonation of a substituted malonic ester: Diethyl 2-methyl-2-(3-methylbutyl)malonate would be treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol (B145695) to generate the corresponding enolate.

-

Methylation: The enolate would then be reacted with an electrophilic methylating agent, such as methyl iodide, to introduce the second methyl group at the α-position.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2,2-dimethyl-5-methylhexanedioate would be subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to promote decarboxylation of the malonic acid intermediate, yielding this compound.

Detailed Methodology (Hypothetical):

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), diethyl 2-methyl-2-(3-methylbutyl)malonate is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for 1 hour to ensure complete formation of the enolate.

-

Methyl iodide is then added dropwise, and the reaction is heated to reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then treated with a solution of sodium hydroxide (B78521) and heated to reflux to hydrolyze the ester groups.

-

The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of ~1.

-

The acidified mixture is then heated to induce decarboxylation.

-

The final product, this compound, can be extracted with an organic solvent and purified by distillation or chromatography.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, as a branched-chain fatty acid (BCFA), it is likely to share some of the biological roles attributed to this class of molecules. BCFAs have been implicated in various physiological processes, including:

-

Neuroprotective actions [1]

The biosynthesis of BCFAs is often linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[10][11]

Hypothetical Signaling Pathway

Based on the known activities of other BCFAs and medium-chain fatty acids, a hypothetical signaling pathway for this compound in a hepatocyte could involve the modulation of metabolic and inflammatory pathways.

References

- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H18O2 | CID 15564210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:27971-09-1 | Chemsrc [chemsrc.com]

- 6. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Elusive Natural Origins of 2,2,5-Trimethylhexanoic Acid: A Technical Review

A comprehensive review of scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no documented evidence of the natural occurrence of 2,2,5-trimethylhexanoic acid in any biological system, including plants, animals, microorganisms, or food products.

This technical guide addresses the state of knowledge regarding the origins of this compound, concluding that it is primarily a synthetic compound of interest in various industrial applications rather than a product of natural biosynthesis. While branched-chain fatty acids are widespread in nature, the specific isomeric structure of this compound has not been identified as a naturally occurring molecule.

Absence of Evidence in Natural Sources

Extensive searches of scientific databases have failed to identify any reports of the isolation or detection of this compound from natural sources. This includes a lack of identification in studies analyzing the composition of:

-

Plant-derived materials: Essential oils, plant waxes, and other botanical extracts.

-

Animal tissues and fluids: Adipose tissue, milk, and other animal-derived products.

-

Microbial cultures: Bacteria, fungi, and other microorganisms known to produce a variety of fatty acids.

-

Food products: Fermented foods, dairy products, and other complex food matrices.

Consequently, there is no quantitative data available on its concentration in any natural matrix, nor are there established experimental protocols for its extraction and quantification from such sources.

Focus on Synthetic Production and Industrial Relevance

In contrast to the lack of information on its natural occurrence, this compound and its isomers, particularly 3,5,5-trimethylhexanoic acid, are well-documented as synthetic compounds. Their production is typically achieved through chemical synthesis routes. These compounds find applications in various industrial sectors, including the manufacturing of lubricants, polymers, and other chemical products.

Biosynthesis: An Uncharted Territory

Given the absence of this compound in nature, no biosynthetic pathways leading to its formation have been elucidated. The metabolic machinery for the synthesis of such a specifically branched fatty acid has not been discovered in any organism.

Analytical Methodologies

While no methods are specifically described for the extraction of this compound from natural samples, general analytical techniques for the characterization of branched-chain fatty acids are well-established. These methods could be adapted for its analysis if it were to be discovered in a natural context in the future.

Table 1: General Analytical Techniques for Branched-Chain Fatty Acid Analysis

| Technique | Description | Application Notes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile and semi-volatile compounds. Fatty acids are typically derivatized (e.g., to methyl esters) to increase their volatility. | GC-MS provides detailed structural information, allowing for the differentiation of isomers based on their mass spectra and retention times. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule, including the arrangement of atoms and functional groups. | ¹H and ¹³C NMR would be crucial for the unambiguous identification of the this compound structure. |

Logical Relationship: Absence of Natural Occurrence

Future Outlook

While current evidence points to this compound being a synthetic molecule, the vast chemical diversity of the natural world leaves open the possibility of its future discovery in a biological context. Should this occur, the analytical techniques outlined in this guide would provide a strong foundation for its characterization and the elucidation of its biosynthetic origins. For now, the focus of research and development on this compound remains firmly in the realm of synthetic chemistry and industrial application.

2,2,5-Trimethylhexanoic acid synthesis and discovery

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid: Synthesis and Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding this compound. It details the compound's known properties and explores plausible synthetic pathways based on established organic chemistry principles. This document also highlights the current gap in the scientific literature regarding detailed experimental protocols for its synthesis, its historical discovery, and specific biological activities.

Introduction

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 27971-09-1 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| SMILES | CC(C)CCC(C)(C)C(=O)O | [1] |

| InChIKey | BROAOSNULRMVBL-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Discovery

Information regarding the initial discovery or first reported synthesis of this compound is not prominently available in the surveyed scientific literature and historical chemical archives. It is plausible that the compound was first synthesized as part of a broader study on branched-chain carboxylic acids or through systematic derivatization of related compounds, but a definitive record of its discovery remains elusive.

Plausible Synthetic Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the literature, several established methods for the synthesis of sterically hindered and branched-chain carboxylic acids can be proposed. These include:

-

Grignard Carboxylation: A common and versatile method for carboxylic acid synthesis.

-

Oxidation of the Corresponding Aldehyde or Alcohol: A straightforward approach if the precursor is available.

-

Koch-Haaf Reaction: An industrially relevant method for the synthesis of tertiary carboxylic acids.

Proposed Synthesis via Grignard Carboxylation

This approach involves the reaction of a suitable Grignard reagent with carbon dioxide. The logical precursor would be 1-bromo-2,2,5-trimethylpentane.

Experimental Workflow:

Figure 1: Proposed Grignard carboxylation workflow.

Detailed Protocol (Hypothetical):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings would be placed. A solution of 1-bromo-2,2,5-trimethylpentane in anhydrous diethyl ether would be added dropwise to initiate the reaction. The mixture would then be refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard solution would be cooled in an ice bath and then poured over crushed dry ice (solid CO₂) or bubbled with CO₂ gas with vigorous stirring.

-

Acidification and Extraction: After the reaction is complete, the mixture would be quenched with a dilute strong acid (e.g., HCl). The organic layer would be separated, and the aqueous layer extracted with ether. The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product would likely be purified by distillation under reduced pressure or by recrystallization.

Proposed Synthesis via Oxidation

If 2,2,5-trimethylhexanal (B1318999) or 2,2,5-trimethylhexan-1-ol (B1371258) were available, they could be oxidized to the corresponding carboxylic acid.

Experimental Workflow:

Figure 2: Proposed oxidation workflow.

Detailed Protocol (Hypothetical):

-

Oxidation: The starting aldehyde or alcohol would be dissolved in an appropriate solvent (e.g., acetone (B3395972) for Jones oxidation). The oxidizing agent (e.g., Jones reagent, potassium permanganate) would be added portion-wise while maintaining the reaction temperature, typically with cooling.

-

Workup: Upon completion, the excess oxidant would be quenched (e.g., with isopropanol (B130326) for Jones reagent). The mixture would be filtered, and the filtrate extracted with an organic solvent.

-

Purification: The organic extracts would be washed, dried, and concentrated. The resulting crude acid would be purified as described in the Grignard methodology.

Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathway interactions of this compound. Given its structure as a branched-chain fatty acid, it could potentially interact with metabolic pathways involving fatty acid metabolism, but this remains speculative without experimental evidence.

Data Presentation

Due to the lack of published experimental work on the synthesis of this compound, no quantitative data on reaction yields, purity, or spectroscopic characterization can be presented in tabular format at this time. Should such data become available, it will be crucial for the validation of the proposed synthetic routes.

Conclusion

This compound remains a compound with limited characterization in the public domain. While its synthesis can be approached through well-established methodologies in organic chemistry, the absence of detailed experimental protocols and data on its discovery and biological function presents an opportunity for further research. The proposed synthetic workflows in this guide offer a starting point for researchers interested in the preparation and study of this and other sterically hindered carboxylic acids. Future work should focus on the practical execution of these syntheses, thorough characterization of the product, and investigation into its potential biological activities.

References

Potential Biological Activities of Trimethylhexanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhexanoic acids, a group of branched-chain fatty acids (BCFAs), are emerging as molecules of interest in metabolic research. While their industrial applications are well-established, their biological activities are an area of growing investigation. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of trimethylhexanoic acid isomers, with a primary focus on 3,5,5-trimethylhexanoic acid. This document summarizes available toxicological data, outlines detailed experimental protocols for assessing biological activity, and presents hypothesized signaling pathways based on current knowledge of BCFAs. The information is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of these compounds.

Introduction

Branched-chain fatty acids (BCFAs) are saturated fatty acids with one or more methyl branches on the carbon chain. They are found in various natural sources and have been shown to play roles in cellular signaling, lipid metabolism, and inflammation[1]. Trimethylhexanoic acids, with the chemical formula C9H18O2, represent a specific class of BCFAs. The most studied isomer is 3,5,5-trimethylhexanoic acid, also known as isononanoic acid. While its primary use is in industrial applications such as the production of plasticizers, lubricants, and coatings, recent research into BCFAs suggests potential biological activities that warrant further investigation for therapeutic applications[2][3]. This guide aims to consolidate the existing knowledge on the biological activities of trimethylhexanoic acids and provide a framework for future research.

Toxicological Profile

The toxicological profile of 3,5,5-trimethylhexanoic acid has been evaluated in several studies. The available data indicates low acute toxicity.

Table 1: Summary of Toxicological Data for 3,5,5-Trimethylhexanoic Acid

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 3135 mg/kg body weight | [1] |

| LD50 | Rat | Oral | 1160 mg/kg body weight | [1] |

| RD50 (Sensory Irritation) | Rat | Inhalation | 420 mg/m³ | [1] |

| Irritation | ||||

| Skin Irritation | Rat | Dermal | Mild irritant | [4][5] |

| Eye Irritation | Rat | Ocular | Strong irritant | [4][5] |

| Subacute Toxicity | ||||

| Target Organs | Rat | Oral (28 days) | Liver and kidneys | [1] |

| Genotoxicity | ||||

| Ames Test (S. typhimurium) | - | In vitro | No genotoxic effects | [1] |

| E. coli WP2uvrA Test | - | In vitro | No genotoxic effects | [1] |

Potential Biological Activities and Signaling Pathways

While direct quantitative data on the biological activities of specific trimethylhexanoic acid isomers is limited, research on BCFAs suggests several potential areas of interest, including the modulation of nuclear receptors and inflammatory signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. BCFAs have been shown to act as agonists for PPARα, a key regulator of fatty acid oxidation. Activation of PPARα can lead to a reduction in lipid accumulation. While no specific EC50 values for trimethylhexanoic acids have been reported, it is hypothesized that they may act as PPARα agonists.

Figure 1: Hypothesized PPARα activation pathway by trimethylhexanoic acid.

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic inflammation is implicated in numerous metabolic diseases. The transcription factor NF-κB is a master regulator of inflammation. Some BCFAs have been suggested to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid and Its Isomers for Researchers and Drug Development Professionals

An Introduction to Branched-Chain Fatty Acids in Therapeutic Research

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their carbon backbone. While less abundant than their straight-chain counterparts, BCFAs are integral components of various biological systems and have garnered increasing interest in the scientific community for their diverse biological activities. These activities include potential anti-cancer, anti-inflammatory, and metabolic regulatory effects. This technical guide focuses on 2,2,5-trimethylhexanoic acid and its structural isomers, providing a comprehensive overview of their chemical properties, synthesis, biological significance, and the experimental protocols used to evaluate their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of Trimethylhexanoic Acid Isomers

This compound and its isomers are saturated fatty acids with the chemical formula C₉H₁₈O₂. The position of the three methyl groups on the hexanoic acid backbone defines their unique structures and influences their physicochemical properties and biological activities.

| Property | This compound | 2,3,5-Trimethylhexanoic Acid | 3,5,5-Trimethylhexanoic Acid |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O₂ | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol | 158.24 g/mol |

| IUPAC Name | This compound[1] | 2,3,5-trimethylhexanoic acid | 3,5,5-trimethylhexanoic acid |

| CAS Number | 27971-09-1[1] | 35430-57-0 | 3302-10-1 |

| Synonyms | - | - | Isononanoic acid (major component) |

| Structure | CH₃-CH(CH₃)-CH₂-CH₂-C(CH₃)₂-COOH | CH₃-CH(CH₃)-CH₂-CH(CH₃)-CH(CH₃)-COOH | (CH₃)₃C-CH₂-CH(CH₃)-CH₂-COOH |

Synthesis of Trimethylhexanoic Acid Isomers

The synthesis of trimethylhexanoic acid isomers can be achieved through various organic chemistry routes. The specific starting materials and reaction conditions will dictate the final isomeric product.

Synthesis of 3,5,5-Trimethylhexanoic Acid

A common industrial method for the synthesis of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[2]

Experimental Protocol: Oxidation of 3,5,5-Trimethylhexanol

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet, and a condenser is charged with 3,5,5-trimethylhexanol.

-

Oxidation: Molecular oxygen (as air) is passed through the alcohol at a controlled temperature, typically between 20°C and 75°C.[2] While the reaction can proceed without a catalyst, oxidation catalysts such as compounds of cobalt, manganese, or copper can be employed to increase the reaction rate.[2]

-

Work-up and Purification: Following the oxidation, the resulting 3,5,5-trimethylhexanoic acid is purified. This can be achieved by distillation under reduced pressure.[2] An alternative purification method involves treating the product with an aqueous alkali solution, followed by extraction with an organic solvent like ether to remove unreacted alcohol. The aqueous layer is then acidified to precipitate the carboxylic acid, which is subsequently separated and can be further purified by distillation.[2]

Synthesis of this compound

Detailed experimental protocols for the specific synthesis of this compound are less commonly reported in publicly available literature. However, a plausible synthetic route could involve the alkylation of a suitable precursor.

Hypothetical Experimental Workflow: Synthesis of this compound

Caption: Hypothetical synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

Branched-chain fatty acids, including the isomers of trimethylhexanoic acid, have been shown to exhibit a range of biological activities that are of interest in drug development. The specific positioning of the methyl groups can significantly influence their interaction with biological targets and their overall therapeutic potential.

Anti-Cancer Activity

Studies on various BCFAs have demonstrated their potential as anti-cancer agents. The anticancer activity of BCFAs is influenced by structural features such as the size of the branching group and the presence of unsaturation.[3] For instance, some BCFAs have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.[3] The mechanism of action is not fully elucidated but may involve the modulation of fatty acid metabolism within cancer cells.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The trimethylhexanoic acid isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the vehicle only.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan (B1609692).

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in many diseases. Some BCFAs have been shown to possess anti-inflammatory properties. The potential mechanism for this activity may involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: NF-κB Inhibition Assay

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.

-

Cell Treatment: The cells are pre-treated with various concentrations of the trimethylhexanoic acid isomers for a defined period.

-

Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Analysis of NF-κB Activation: The inhibition of NF-κB activation can be assessed by several methods:

-

Western Blotting: Measuring the levels of phosphorylated IκBα (an inhibitor of NF-κB) and the nuclear translocation of NF-κB subunits (e.g., p65).[5]

-

Reporter Gene Assay: Using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.[6]

-

ELISA: Measuring the production of pro-inflammatory cytokines that are downstream targets of NF-κB, such as TNF-α and IL-6.[5]

-

Metabolic Regulation

BCFAs can also influence metabolic pathways. For example, they can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[7]

Experimental Protocol: PPARα Activation Assay

-

Cell Line: A cell line that expresses a PPARα reporter gene system is used. This typically involves cells co-transfected with a plasmid containing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene downstream of a promoter with PPAR response elements.

-

Cell Treatment: The cells are treated with different concentrations of the trimethylhexanoic acid isomers. A known PPARα agonist, such as fenofibrate, is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of PPARα, is measured using a luminometer.

-

Data Analysis: The fold-activation of PPARα by the test compounds is calculated relative to the vehicle control.

Signaling Pathways Modulated by Branched-Chain Fatty Acids

The biological effects of BCFAs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Fatty Acid Biosynthesis Pathway

Some BCFAs have been shown to inhibit fatty acid biosynthesis in cancer cells, which is a critical pathway for their rapid proliferation.[8] This inhibition can occur through the direct inhibition of key enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), as well as by reducing the availability of NADPH, a crucial cofactor for fatty acid synthesis.[8]

Caption: Inhibition of fatty acid biosynthesis by BCFAs.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest that BCFAs, or their metabolic precursors, branched-chain amino acids, can modulate the mTOR signaling pathway.[9][10] This pathway is often dysregulated in diseases like cancer and metabolic syndrome.

Caption: Overview of the mTOR signaling pathway.

NF-κB Signaling Pathway

As mentioned earlier, the NF-κB pathway is a key regulator of inflammation. BCFAs may exert their anti-inflammatory effects by interfering with the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.

References

- 1. This compound | C9H18O2 | CID 15564210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]

- 3. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 5. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTOR signaling pathway | Proteintech [ptglab.com]

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 2,2,5-Trimethylhexanoic Acid

This document provides a comprehensive guide for the quantitative analysis of 2,2,5-trimethylhexanoic acid in biological and chemical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, derivatization, and the instrumental parameters for accurate and reproducible results. This guide is intended for researchers, scientists, and professionals in the fields of drug development and metabolic research.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various research areas, including metabolomics and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2] This protocol outlines a robust method involving a two-step derivatization process followed by GC-MS analysis.

Experimental Protocols

A critical aspect of analyzing short-chain fatty acids by GC-MS is meticulous sample preparation and derivatization to ensure volatility and thermal stability.[3] The following sections provide a detailed methodology for the analysis of this compound.

-

This compound standard

-

Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 3-methyl valeric acid)[3]

-

Derivatization Reagents:

-

Solvents (GC grade):

-

Anhydrous Sodium Sulfate (B86663)

-

Sample matrix (e.g., plasma, cell culture media, reaction mixture)

Proper sample preparation is crucial to isolate the analyte and remove interfering substances. A liquid-liquid extraction (LLE) is a common technique for this purpose.[1]

-

Sample Collection: To 100 µL of the sample (e.g., plasma, media), add an appropriate amount of the internal standard.

-

Acidification: Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

-

Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex the mixture vigorously for 1 minute.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical that the sample is completely anhydrous before proceeding to derivatization, as silylating agents are highly sensitive to moisture.[2]

Derivatization is performed to increase the volatility of the analyte.[3][6] Trimethylsilylation is a common method for derivatizing carboxylic acids.[5]

-

To the dried sample residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes to ensure complete derivatization.[4]

-

After incubation, cool the vial to room temperature.

-

Transfer the final derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890 GC or similar |

| Mass Spectrometer | Agilent 5973 N MSD or similar |

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[8] For better separation of fatty acids, a polar column like SH-WAX (60 m x 0.25 mm I.D., 0.5 µm film thickness) can also be considered.[9] |

| Injection Mode | Splitless or Split (e.g., 50:1 split ratio)[3] |

| Injector Temperature | 250°C[3] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[3] |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 330°C and hold for 5 minutes.[7] An alternative program could be: start at 40°C for 5 min, increase to 275°C at 10°C/min, and hold for 10 min.[3] |

| MS Ion Source Temp. | 230°C[10] |

| MS Quadrupole Temp. | 150°C[3] |

| Ionization Energy | 70 eV[8] |

| Measurement Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[11] |

| Solvent Delay | 3-5 minutes[3][8] |

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The use of an internal standard is recommended to improve accuracy and reproducibility.[12]

Table 1: Example Quantitative Data for this compound-TMS Derivative

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound-TMS derivative | To be determined | To be determined | To be determined | To be determined |

| Internal Standard (e.g., 3-methyl valeric acid-TMS derivative) | To be determined | To be determined | To be determined | To be determined |

Table 2: Method Validation Parameters

| Parameter | Example Value |

| Linear Range | 1 - 100 µM |

| Correlation Coefficient (R²) | > 0.99 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Recovery | 90 - 110% |

| Reproducibility (RSD) | < 15% |

Visualizations

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Silylation of this compound for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. metbio.net [metbio.net]

- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2,2,5-Trimethylhexanoic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. However, the analysis of polar molecules such as 2,2,5-trimethylhexanoic acid is hampered by their low volatility and potential for peak tailing on common GC columns. Chemical derivatization is an essential step to convert the polar carboxylic acid group into a less polar, more volatile functional group, thereby improving chromatographic performance and detection sensitivity. This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester (FAME - Fatty Acid Methyl Ester).

Introduction

This compound is a branched-chain carboxylic acid. The direct analysis of such free fatty acids by GC can lead to poor peak shape and low sensitivity due to interactions between the polar carboxyl group and the stationary phase.[1] Derivatization mitigates these issues by replacing the active hydrogen in the carboxyl group, which in turn:

-

Increases Volatility: The resulting derivatives have lower boiling points, allowing them to be readily analyzed by GC.

-

Improves Thermal Stability: Derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[2]

-

Enhances Chromatographic Peak Shape: Reduced polarity leads to more symmetrical peaks and better resolution.

-

Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in identification.[2]

This guide details two robust derivatization protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and esterification using boron trifluoride in methanol (B129727) (BF3-Methanol).

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of this compound following derivatization. These values are based on typical performance for similar carboxylic acids and should be validated in your laboratory with specific instrumentation and matrices.

Table 1: Silylation with BSTFA + 1% TMCS

| Parameter | Expected Value | Description |

| Limit of Detection (LOD) | 5 - 40 pg | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] |

| Limit of Quantification (LOQ) | 15 - 120 pg | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Linearity (R²) | > 0.995 | A measure of how well a calibration curve fits a straight line, indicating a proportional response to concentration. |

| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of agreement between a series of measurements. |

| Accuracy (% Recovery) | 85 - 115% | The percentage of the true amount of analyte that is detected by the analytical method. |

Table 2: Esterification with BF3-Methanol

| Parameter | Expected Value | Description |

| Limit of Detection (LOD) | 1 - 10 pg | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] |

| Limit of Quantification (LOQ) | 3 - 30 pg | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Linearity (R²) | > 0.995 | A measure of how well a calibration curve fits a straight line, indicating a proportional response to concentration. |

| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of agreement between a series of measurements. |

| Accuracy (% Recovery) | 80 - 120% | The percentage of the true amount of analyte that is detected by the analytical method. |

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester. Silylation is a rapid and effective method for derivatizing carboxylic acids.[4]

Materials and Reagents:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

-

Autosampler vials with inserts

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Water will react with the silylating reagent and reduce derivatization efficiency.[5] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

-

Reagent Addition: To the dried sample (e.g., 100 µg) in an autosampler vial, add 100 µL of an anhydrous solvent to redissolve the analyte.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[1] The amount of derivatizing reagent should be in molar excess to the analyte.

-

Reaction: Cap the vial tightly and vortex for 30 seconds.

-

Incubation: Place the vial in a heating block or oven at 60-70°C for 30-60 minutes to ensure complete derivatization.[1][4]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound. This method is highly specific for carboxylic acids.[1]

Materials and Reagents:

-

This compound standard or sample extract

-

14% Boron trifluoride in methanol (BF3-Methanol)

-

Hexane (B92381) (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Separatory funnel or centrifuge tubes

-

Water bath

Procedure:

-

Sample Preparation: Place the sample (e.g., 1 mg) into a reaction tube. If the sample is in a solvent, evaporate it to dryness.

-

Reagent Addition: Add 1 mL of 14% BF3-Methanol to the sample.

-

Reaction: Cap the tube tightly and heat in a water bath at 60°C for 10-15 minutes.

-

Extraction:

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the layers or allow them to separate in a separatory funnel.

-

-

Isolation: Carefully transfer the upper hexane layer containing the methyl ester to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

Analysis: The sample is ready for GC-MS analysis.

Visualizations

Caption: General experimental workflow for the derivatization of this compound.

Caption: Chemical derivatization pathways for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

Application Note: Quantitative Analysis of Branched-Chain Fatty Acids by LC-MS/MS

References

- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2,2,5-Trimethylhexanoic Acid in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics is a powerful discipline that involves the comprehensive identification and quantification of small molecules (metabolites) within a biological system. This approach provides a functional readout of the cellular state and is increasingly utilized for biomarker discovery, understanding disease mechanisms, and monitoring therapeutic responses.[1][2] Branched-chain fatty acids, such as 2,2,5-trimethylhexanoic acid, represent a class of metabolites that can provide insights into cellular metabolism and its alterations in various physiological and pathological conditions.

While direct metabolomic studies specifically investigating this compound are not extensively documented in current literature, its structural similarity to other branched-chain fatty acids and keto acids allows for the adaptation of established analytical methodologies for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in a metabolomics context, based on methods for analogous compounds.

Chemical Profile of this compound:

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 27971-09-1 | [3] |

Applications in Metabolomics

Although specific biomarker applications for this compound are yet to be established, the analysis of branched-chain fatty acids in metabolomics has been linked to various areas of research, including:

-

Inborn Errors of Metabolism: Analysis of specific fatty acids can aid in the diagnosis and monitoring of genetic disorders affecting their metabolism.

-

Microbiome Research: Short and branched-chain fatty acids are known products of gut microbiota metabolism, and their profiling can provide insights into the host-microbiome interaction.

-

Cardiovascular Disease: Alterations in fatty acid metabolism have been associated with cardiovascular diseases.[4][5]

-

Oncology: Cancer cells often exhibit altered metabolic pathways, including fatty acid metabolism, to support their growth and proliferation.[2]

The protocols detailed below provide a starting point for researchers to include this compound in their targeted or untargeted metabolomics workflows.

Experimental Protocols

The accurate quantification of this compound, a non-polar compound, can be achieved using mass spectrometry-based techniques. Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method, often requiring derivatization. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, potentially with derivatization to enhance ionization efficiency.[6]

Protocol 1: GC-MS Analysis of this compound in Plasma/Serum

This protocol is adapted from methodologies used for similar acidic compounds.[6]

1. Sample Preparation and Extraction:

-

To 100 µL of plasma or serum, add 400 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Methylation):

-

To the dried extract, add 50 µL of a methylation agent (e.g., 2% (v/v) methanolic sulfuric acid).

-

Incubate at 60°C for 30 minutes.

-

After cooling to room temperature, add 100 µL of a quenching solution (e.g., saturated sodium bicarbonate).

-

Add 200 µL of hexane (B92381), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the methylated analyte to a GC-MS vial.

3. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis or Scan mode for untargeted profiling |

Protocol 2: LC-MS/MS Analysis of this compound in Plasma/Serum

This protocol is a potential alternative to GC-MS and is based on methods for similar compounds.[6]

1. Sample Preparation:

-

To 100 µL of plasma or serum, add 400 µL of cold methanol (B129727) containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |